E7820

Catalog No.
S548435
CAS No.
289483-69-8
M.F
C17H12N4O2S
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7820

CAS Number

289483-69-8

Product Name

E7820

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

E7820, N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Description

The exact mass of the compound N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide is 336.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

The primary mechanism by which E7820 exerts its anti-cancer effect is believed to be through the degradation of a protein called RBM39. RBM39 plays a crucial role in RNA splicing, a vital process for gene expression. Mutations in splicing factors, including RBM39, are implicated in the development of certain myeloid malignancies, a type of blood cancer. E7820 appears to induce the degradation of RBM39, potentially disrupting the growth and survival of cancer cells with these mutations Pubmed: .

E7820, also known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide, is a small molecule classified as an aromatic sulfonamide derivative. It exhibits significant potential as an antiangiogenic and antitumor agent, primarily through its inhibition of integrin alpha-2. The compound is recognized for its ability to disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis .

Typical of sulfonamide compounds. Its structure allows it to engage in nucleophilic substitution reactions, particularly involving the sulfonamide group. The presence of cyano and methyl groups contributes to its reactivity, making it suitable for further derivatization. The compound's interaction with biological targets often involves binding to integrin receptors, leading to downstream effects that inhibit angiogenesis .

E7820 exhibits notable biological activities, primarily as an inhibitor of angiogenesis and tumor growth. Its mechanism of action involves the inhibition of integrin alpha-2, which plays a vital role in cell adhesion and migration. In vitro studies have demonstrated that E7820 can inhibit angiogenesis with an IC50 value ranging from 0.11 to 0.25 μM. Additionally, it has shown efficacy against various human colorectal cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The synthesis of E7820 typically involves multi-step organic synthesis techniques. The key steps include:

  • Formation of the Indole Ring: Starting from appropriate precursors, the indole ring is constructed using cyclization reactions.
  • Introduction of Cyano Groups: This is achieved through nucleophilic substitution or electrophilic addition methods.
  • Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with an amine derivative to yield the sulfonamide structure.

These methods can be optimized based on desired yields and purity levels .

Studies on E7820 have focused on its interactions with integrin receptors and their downstream signaling pathways. Its ability to inhibit integrin alpha-2 suggests that it may alter cellular responses associated with adhesion and migration, thereby impacting tumor progression and metastasis. Further research is required to elucidate the full spectrum of its interactions within biological systems .

E7820 shares structural similarities with several other compounds known for their antiangiogenic properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
E7820Aromatic sulfonamideIntegrin alpha-2 inhibitionStrong antiangiogenic activity
BevacizumabMonoclonal antibodyVEGF inhibitionTargets vascular endothelial growth factor
SorafenibMulti-kinase inhibitorInhibition of Raf kinase and VEGFRBroad-spectrum kinase inhibition
SunitinibMulti-targeted tyrosine kinase inhibitorInhibition of multiple receptor tyrosine kinasesEffective against various cancers

E7820's specificity for integrin alpha-2 distinguishes it from broader-spectrum agents like sorafenib and sunitinib, making it a targeted approach in antiangiogenic therapy .

Structural Characterization and IUPAC Nomenclature

E7820 is defined by the IUPAC name 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, reflecting its bifunctional cyano groups and sulfonamide bridge. The molecule comprises two aromatic systems:

  • Indole core: Substituted with methyl (C4) and cyano (C3) groups.
  • Benzenesulfonamide moiety: Attached to the indole’s C7 position via a sulfonamide linker, with a para-cyano substituent on the benzene ring.

Table 1: Key Structural Identifiers of E7820

PropertyValue
Molecular FormulaC₁₇H₁₂N₄O₂S
Molecular Weight336.37 g/mol
CAS Registry Number289483-69-8
SMILESCC1=C2C(=CNC2=C(NS(=O)(=O)C2=CC=CC(=C2)C#N)C=C1)C#N
XLogP32.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The crystal structure of E7820 bound to DCAF15 reveals critical interactions, including hydrogen bonds between the sulfonamide group and Phe231/Ala234 residues.

Synthetic Pathways for Aromatic Sulfonamide Derivatives

E7820 synthesis leverages modular strategies for indole and sulfonamide coupling:

Key Synthetic Steps:

  • Indole Core Formation:

    • Bartoli Indole Synthesis: 2-Bromonitrobenzenes are converted to 7-bromoindoles via vinyl Grignard addition, followed by reduction to 7-aminoindoles.
    • Japp-Klingemann Reaction: Generates 3-cyanoindoles from 2-nitroanilines and cyanoacetate derivatives.
  • Sulfonamide Coupling:

    • 7-Aminoindoles react with 3-cyanobenzenesulfonyl chloride in pyridine, yielding the sulfonamide bridge.
  • Functionalization:

    • Chlorination at C3 using N-chlorosuccinimide (NCS).
    • Cyano group introduction via Vilsmeier-Haack formylation followed by oxidation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Indole Aminationn-BuLi, DPPA, Red-Al, THF65%
SulfonylationPyridine, RT, 12h78%
PurificationRecrystallization (DMSO/EtOH)95%

Recent advances include hybrid syntheses combining E7820 with tasisulam scaffolds via Suzuki-Miyaura cross-coupling, enhancing DCAF15 binding affinity.

Solubility Profiles and Physicochemical Stability

E7820 exhibits limited aqueous solubility but high solubility in polar aprotic solvents:

Table 3: Solubility Data

SolventSolubility (mg/mL)Temperature
DMSO6725°C
DMF4525°C
Water<0.125°C
Ethanol<0.525°C

Stability Considerations:

  • Thermal Stability: Stable at room temperature for ≥12 months when stored desiccated.
  • Photostability: Degrades under UV light (t₁/₂ = 48h at 365 nm), necessitating amber packaging.
  • pH Sensitivity: Stable at pH 4–9; hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions.

Cryopreservation studies (-80°C) show no decomposition over 24 months, making it suitable for long-term biological assays.

Dose-Dependent Cytotoxicity in Pre-Osteoblastic and Endothelial Cell Lines

E7820 demonstrates significant differential cytotoxic effects across various cell lines, with particularly notable variations between pre-osteoblastic and endothelial cell systems. The compound exhibits dose-dependent cytotoxicity with distinct sensitivity profiles that correlate with cellular origin and functional characteristics [1].

In pre-osteoblastic cell lines, E7820 shows moderate cytotoxicity with the MC3T3 murine pre-osteoblastic cell line displaying a half-maximal inhibitory concentration of 0.4 µM. The cytotoxic response in these cells is characterized by decreased metabolic activity rather than direct cytotoxic effects at concentrations up to 50 ng/ml, as evidenced by homogeneous growth patterns and absence of apoptotic or necrotic cell death markers [1]. The Saos-2 human osteosarcoma cell line, representing a more mature osteoblastic phenotype, demonstrates an EC50 of 4.2 µM, indicating reduced sensitivity compared to the pre-osteoblastic MC3T3 cells [1].

Endothelial cell lines exhibit markedly different sensitivity profiles to E7820 treatment. Human umbilical vein endothelial cells demonstrate the highest sensitivity with an EC50 of 0.1 µM, representing a four-fold increase in sensitivity compared to MC3T3 cells [1]. This enhanced sensitivity correlates with the canonical mechanism of E7820 action in endothelial systems, where the compound functions as an angiogenesis inhibitor through integrin α2 suppression [2]. In contrast, the murine eEnd2 endothelial cell line shows considerably lower sensitivity with an EC50 of 66.6 µM, suggesting species-specific differences in E7820 responsiveness [1].

The dose-response relationship demonstrates sigmoidal kinetics in most cell lines, with the exception of eEnd2 cells which exhibit a more linear response profile. Four-parameter logistic regression analysis confirms that the cytotoxic effects are concentration-dependent across the tested range of 0.001-100 µM [1]. At the standardized working concentration of 50 ng/ml, morphological analysis reveals no significant structural changes in any cell line tested, indicating that the observed effects represent metabolic inhibition rather than acute cytotoxicity [1].

Clinical validation of these findings has been demonstrated in phase I trials where E7820 exposure following twice-daily administration showed dose-proportional kinetics. The maximum tolerated dose was established at 50 mg twice daily, with dose-limiting toxicities including grade 3 neutropenic sepsis and grade 4 neutropenia observed at 60 mg twice daily [2] [3].

Differential Regulation of CAPERα Splice Variants Across Tissue Types

E7820 exerts tissue-specific effects on CAPERα splice variant regulation, leading to differential downstream consequences across various cellular systems. The compound functions as a molecular glue that stabilizes the interaction between DCAF15 and CAPERα, resulting in proteasomal degradation of the latter through the cullin ring ligase complex [4].

CAPERα degradation efficiency demonstrates tissue-specific variations that correlate with differential splice variant expression patterns. In endothelial cells, particularly human umbilical vein endothelial cells, E7820 treatment results in consistent CAPERα degradation with greater than 90% protein reduction at 1 µM concentration after 24 hours [4]. This degradation pattern is accompanied by the expected downregulation of integrin α2 expression, representing the canonical E7820 mechanism of action [1].

Pre-osteoblastic cells exhibit a fundamentally different response pattern despite similar CAPERα degradation efficiency. MC3T3 cells show robust CAPERα protein reduction following E7820 treatment, yet paradoxically demonstrate increased integrin α2 expression by approximately 20% [1]. This aberrant response suggests tissue-specific differences in CAPERα splice variant function at the integrin α2 promoter level rather than differential degradation patterns.

The differential regulation extends to splice variant-specific effects on alternative splicing events. In Ewing sarcoma cells, CAPERα has been shown to regulate the alternative splicing of vascular endothelial growth factor, controlling the shift from VEGF189 to VEGF165 isoforms [5]. E7820-mediated CAPERα degradation in these cells results in decreased VEGF165 expression and reduced angiogenic potential [5].

Hematopoietic cell lines demonstrate consistent CAPERα degradation patterns similar to endothelial cells. K562 and NKM1 leukemia cell lines show robust CAPERα protein reduction following E7820 treatment at 1 µM concentration, accompanied by the expected downstream effects on integrin α2 expression [1]. This consistency across hematopoietic lineages suggests that the differential pre-osteoblastic response represents a unique tissue-specific mechanism.

The molecular basis for these tissue-specific differences appears to involve differential CAPERα splice variant expression and promoter activity. Semi-quantitative reverse transcriptase polymerase chain reaction analysis reveals that CAPERα splice variant ratios do not differ significantly between MC3T3 and human umbilical vein endothelial cells, indicating that the differential integrin α2 response is not due to variant-specific degradation patterns [1].

Transcriptional analysis demonstrates that the differential response involves CAPERα-mediated regulation at the integrin α2 promoter level. The integrin α2 promoter contains multiple regulatory elements including specificity protein 1 binding sites, activator protein 1 consensus sequences, and GATA boxes that may respond differently to CAPERα splice variants across tissue types [6] [7].

Transcriptional Modulation of Integrin/PI3K/AKT/Snail Signaling Axis

E7820 treatment results in comprehensive transcriptional modulation of the integrin/PI3K/AKT/Snail signaling axis, with effects that extend beyond direct integrin α2 regulation to encompass broader cellular signaling networks. The compound demonstrates potent inhibitory effects on this pathway across multiple cancer cell types, leading to reduced cell proliferation, decreased epithelial-mesenchymal transition, and enhanced apoptotic responses [8] [9].

The transcriptional effects begin with E7820-mediated modulation of integrin α2 expression, which serves as the primary upstream regulator of the signaling cascade. In most cancer cell types, E7820 treatment results in decreased integrin α2 mRNA and protein expression through CAPERα degradation [8]. This downregulation leads to reduced integrin α2β1-mediated activation of focal adhesion kinase, which normally serves as the proximal signaling molecule in the cascade [10].

Phosphatidylinositol 3-kinase pathway inhibition represents a key downstream consequence of integrin α2 suppression. E7820 treatment leads to decreased PI3K activity, as evidenced by reduced phosphorylation of AKT at both Thr308 and Ser473 residues [9]. This inhibition occurs in a dose-dependent manner, with optimal effects observed at concentrations ranging from 50 ng/ml to 1 µM depending on cell type [9].

The AKT inhibition cascades to downstream effectors including mammalian target of rapamycin, which shows decreased phosphorylation following E7820 treatment. In cervical cancer cells, E7820 demonstrates dose-dependent inhibition of both AKT and mTOR phosphorylation, leading to reduced cell proliferation and increased apoptosis [9]. This effect is particularly pronounced in cells with high baseline integrin α2 expression.

Snail transcription factor regulation represents a critical downstream target of the PI3K/AKT pathway modulation. E7820 treatment results in dose-dependent decreases in Snail protein expression, with accompanying reductions in other epithelial-mesenchymal transition markers including vimentin [9]. Conversely, E-cadherin expression increases following E7820 treatment, indicating reversal of the mesenchymal phenotype [9].

The transcriptional effects extend to additional integrin family members, with E7820 treatment leading to coordinate upregulation of collagen-binding integrins including α1β1, α10β1, and α11β1 in pre-osteoblastic cells [1]. This compensatory response suggests that the signaling axis modulation involves broader integrin network regulation rather than isolated α2 effects.

Clinical validation of these transcriptional effects has been demonstrated through biomarker analysis in phase I trials. Platelet integrin α2 expression, measured as a pharmacodynamic biomarker, decreased by a median of 7.7% from baseline following treatment with 50 mg twice daily E7820 [2] [3]. This reduction was most pronounced within the first week of treatment and correlated with clinical activity.

The signaling axis modulation demonstrates synergistic effects when combined with standard chemotherapeutic agents. In colorectal cancer models, E7820 combined with chemotherapy agents shows enhanced tumor suppression through coordinated blockade of the integrin α2β1/PI3K/AKT/Snail pathway [8]. This combination approach represents a promising therapeutic strategy for targeting the complete signaling network rather than individual components.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.06809681 g/mol

Monoisotopic Mass

336.06809681 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TVH5K7949N

Other CAS

289483-69-8

Wikipedia

E-7820

Dates

Last modified: 08-15-2023
1: Ito K, Semba T, Uenaka T, Wakabayashi T, Asada M, Funahashi Y. Enhanced anti-angiogenic effect of E7820 in combination with erlotinib in epidermal growth factor receptor-tyrosine kinase inhibitor-resistant non-small-cell lung cancer xenograft models. Cancer Sci. 2014 Aug;105(8):1023-31. doi: 10.1111/cas.12450. PubMed PMID: 24841832.
2: Geramizadeh B, Asadian F, Taghavi A. Esophageal melanocytosis in oral opium consumption. Iran Red Crescent Med J. 2014 Jan;16(1):e7820. doi: 10.5812/ircmj.7820. Epub 2014 Jan 5. PubMed PMID: 24719715; PubMed Central PMCID: PMC3964433.
3: Semba T. [Current status of combination therapies of angiogenesis inhibitors: vascular normalization activity of a novel angiogenesis inhibitor E7820]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):4-8. Review. Japanese. PubMed PMID: 23302941.
4: Davies E. Former Bush adviser is appointed to lead Global Fund. BMJ. 2012 Nov 16;345:e7820. doi: 10.1136/bmj.e7820. PubMed PMID: 23160969.
5: Keizer RJ, Funahashi Y, Semba T, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Evaluation of α2-integrin expression as a biomarker for tumor growth inhibition for the investigational integrin inhibitor E7820 in preclinical and clinical studies. AAPS J. 2011 Jun;13(2):230-9. doi: 10.1208/s12248-011-9260-2. Epub 2011 Mar 9. PubMed PMID: 21387147; PubMed Central PMCID: PMC3085714.
6: Mita M, Kelly KR, Mita A, Ricart AD, Romero O, Tolcher A, Hook L, Okereke C, Krivelevich I, Rossignol DP, Giles FJ, Rowinsky EK, Takimoto C. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies. Clin Cancer Res. 2011 Jan 1;17(1):193-200. doi: 10.1158/1078-0432.CCR-10-0010. PubMed PMID: 21208908.
7: Paolillo M, Russo MA, Serra M, Colombo L, Schinelli S. Small molecule integrin antagonists in cancer therapy. Mini Rev Med Chem. 2009 Oct;9(12):1439-46. Review. PubMed PMID: 19929817.
8: Li MY, Lai FJ, Hsu LJ, Lo CP, Cheng CL, Lin SR, Lee MH, Chang JY, Subhan D, Tsai MS, Sze CI, Pugazhenthi S, Chang NS, Chen ST. Dramatic co-activation of WWOX/WOX1 with CREB and NF-kappaB in delayed loss of small dorsal root ganglion neurons upon sciatic nerve transection in rats. PLoS One. 2009 Nov 12;4(11):e7820. doi: 10.1371/journal.pone.0007820. PubMed PMID: 19918364; PubMed Central PMCID: PMC2771921.
9: Keizer RJ, Zamacona MK, Jansen M, Critchley D, Wanders J, Beijnen JH, Schellens JH, Huitema AD. Application of population pharmacokinetic modeling in early clinical development of the anticancer agent E7820. Invest New Drugs. 2009 Apr;27(2):140-52. doi: 10.1007/s10637-008-9164-x. Epub 2008 Aug 20. PubMed PMID: 18712503.
10: Tucker GC. Integrins: molecular targets in cancer therapy. Curr Oncol Rep. 2006 Mar;8(2):96-103. Review. PubMed PMID: 16507218.
11: Semba T, Funahashi Y, Ono N, Yamamoto Y, Sugi NH, Asada M, Yoshimatsu K, Wakabayashi T. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker. Clin Cancer Res. 2004 Feb 15;10(4):1430-8. PubMed PMID: 14977846.
12: Funahashi Y, Sugi NH, Semba T, Yamamoto Y, Hamaoka S, Tsukahara-Tamai N, Ozawa Y, Tsuruoka A, Nara K, Takahashi K, Okabe T, Kamata J, Owa T, Ueda N, Haneda T, Yonaga M, Yoshimatsu K, Wakabayashi T. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium. Cancer Res. 2002 Nov 1;62(21):6116-23. PubMed PMID: 12414636.

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